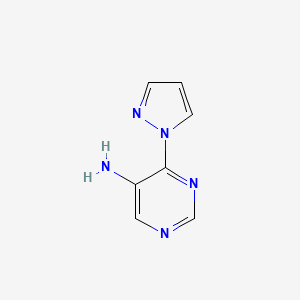

4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Vue d'ensemble

Description

“4-(1H-pyrazol-1-yl)pyrimidin-5-amine” is a heterocyclic compound with potential applications in various fields of research and industry. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

5-Aminopyrazoles have been extensively employed as useful synthons in designing and constructing a plethora of fused pyrazoloazines of potential synthetic and medicinal interest . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Molecular Structure Analysis

The molecular formula of “4-(1H-pyrazol-1-yl)pyrimidin-5-amine” is C7H7N5 and its molecular weight is 161.16 g/mol.

Chemical Reactions Analysis

The structure-activity relationship indicated that the alkynyloxy group at the 6-position on the pyrimidine ring played a very important role for bleaching activities . When the alkynyloxy group was replaced by alkoxy, amino, alkylthio and alkylsulfonyl groups, the bleaching activities of the compounds were diminished .

Applications De Recherche Scientifique

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

4-(1H-pyrazol-1-yl)pyrimidin-5-amine: derivatives have been identified as potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation. CDK2 inhibitors are considered promising anticancer agents due to their ability to halt the proliferation of cancer cells . The derivatives of this compound have shown significant inhibitory activity, with one particular derivative exhibiting a Ki value of 0.005 µM , indicating a high degree of potency . These inhibitors work by reducing the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

The pyrazolylpyrimidine scaffold has been utilized to design compounds with antiproliferative activity against various cancer cell lines. These compounds have demonstrated sub-micromolar activity, which is indicative of their potential as therapeutic agents in cancer treatment . The ability to induce apoptosis and arrest the cell cycle makes these compounds valuable for further development and study in oncology .

Antileishmanial Activity

Compounds based on the 4-(1H-pyrazol-1-yl)pyrimidin-5-amine structure have also been explored for their antileishmanial properties. Leishmaniasis is a disease caused by protozoan parasites, and new treatments are in high demand. The antileishmanial results align with previous findings that highlight the potential of sulfonamide functionality in displaying antiparasitic activities .

Antimalarial Evaluation

In addition to antileishmanial properties, these compounds have been evaluated for their antimalarial effects. Malaria is another protozoan disease, and the search for novel treatments is ongoing. Molecular docking studies have supported the in vitro antipromastigote activity of these compounds, suggesting a good fit within the active site of target enzymes .

Mécanisme D'action

- The primary target of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine is cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. It is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK). CDK2 is involved in cell cycle progression, DNA replication, and transcriptional regulation .

- 4-(1H-pyrazol-1-yl)pyrimidin-5-amine inhibits CDK2 by binding to its active site. This interaction prevents CDK2 from phosphorylating its downstream targets, including retinoblastoma protein (Rb). As a result, cell cycle progression is disrupted, leading to cell cycle arrest and apoptosis .

- The affected pathways include the cell cycle control pathway. By inhibiting CDK2, 4-(1H-pyrazol-1-yl)pyrimidin-5-amine disrupts the G1/S transition, preventing cell division. Additionally, reduced phosphorylation of Rb affects downstream gene expression and cell fate .

Target of Action

Mode of Action

Biochemical Pathways

Orientations Futures

Pyrazole and its derivatives have attracted the attention of many researchers to study its skeleton chemically and biologically . This suggests that “4-(1H-pyrazol-1-yl)pyrimidin-5-amine” and its derivatives could be a promising area for future research in various fields including medicinal chemistry.

Propriétés

IUPAC Name |

4-pyrazol-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCFQHNKENASGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

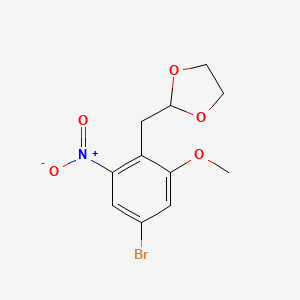

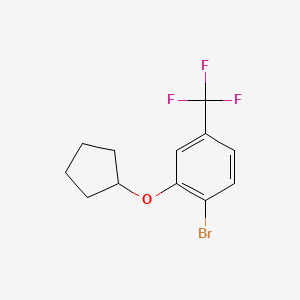

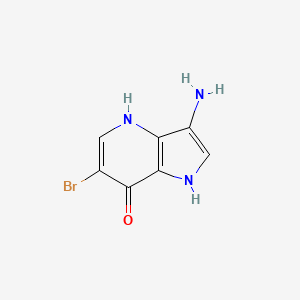

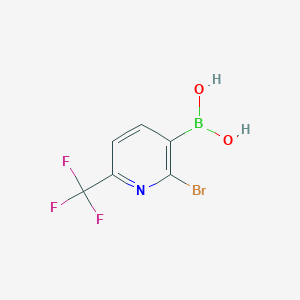

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{7-[5-Bromo-2-(4-methoxy-benzyloxy)-phenyl]-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1378362.png)

![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)